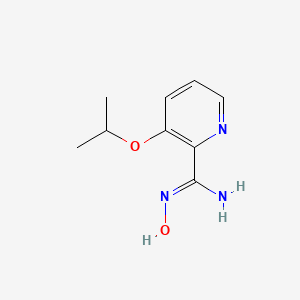![molecular formula C8H5ClFN3 B13673891 4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine and fluorine atoms at positions 4 and 7, respectively, and a methyl group at position 2 on the pyrido[4,3-d]pyrimidine scaffold. Pyridopyrimidines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of robust catalysts can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution is common due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield corresponding oxides or hydroxylated products .
科学的研究の応用
4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Employed in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.
作用機序
The mechanism of action of 4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar scaffold but lacks the fluorine and methyl groups.
6-Cyano-5-methyl-pyrido[2,3-d]pyrimidine: Another related compound with different substituents.
Uniqueness
4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine is unique due to the specific combination of chlorine, fluorine, and methyl groups, which confer distinct chemical and biological properties. This unique structure enhances its potential as a therapeutic agent, particularly in targeting specific molecular pathways .
特性
分子式 |
C8H5ClFN3 |
|---|---|
分子量 |
197.60 g/mol |
IUPAC名 |
4-chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H5ClFN3/c1-4-12-6-2-7(10)11-3-5(6)8(9)13-4/h2-3H,1H3 |
InChIキー |
CZYQIUAUGKGFPE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=NC=C2C(=N1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


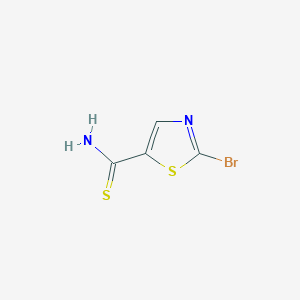
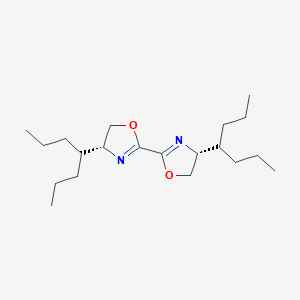
![3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673832.png)
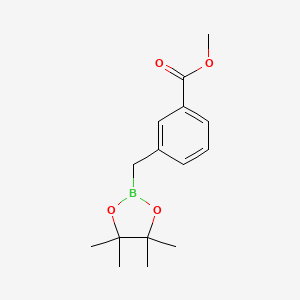
![(S)-2-[(S)-4-Bromo-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofuran-2-yl]-1-Boc-pyrrolidine](/img/structure/B13673853.png)
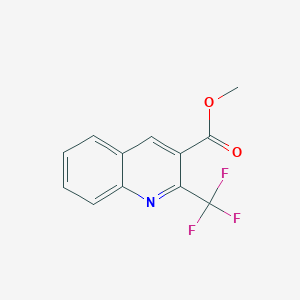
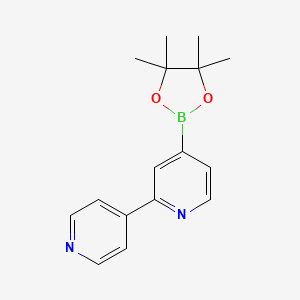
![2-(4-Carbamimidoylphenyl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B13673859.png)

![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)
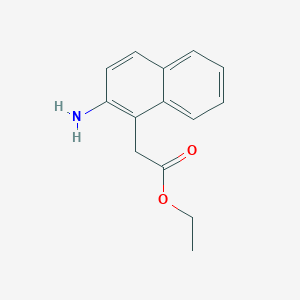
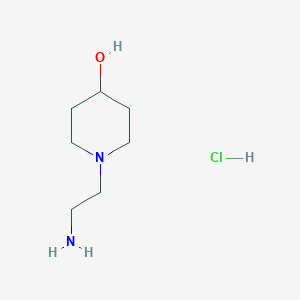
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
